molecular formula C18H36O B15175681 Isooctadecan-1-al CAS No. 61497-47-0

Isooctadecan-1-al

Cat. No.: B15175681
CAS No.: 61497-47-0
M. Wt: 268.5 g/mol
InChI Key: TVKFVQITCQGSIG-UHFFFAOYSA-N
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Description

C18H36O . It is a branched compound with a molecular weight of 268.47784 g/mol . This compound is characterized by its high melting point of 43°C and boiling point of 341.64°C . Isooctadecan-1-al is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctadecan-1-al can be synthesized through the oxidation of Isooctadecan-1-ol. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the complete conversion of the alcohol to the aldehyde.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Isooctadecan-1-al undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to Isooctadecanoic acid using strong oxidizing agents.

    Reduction: The compound can be reduced back to Isooctadecan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Condensation: this compound can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Condensation: Base catalysts such as sodium hydroxide (NaOH)

Major Products Formed:

    Isooctadecanoic acid: (from oxidation)

    Isooctadecan-1-ol: (from reduction)

    Aldol condensation products: (from condensation reactions)

Scientific Research Applications

Isooctadecan-1-al has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Isooctadecan-1-al involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. In biological systems, this compound can be metabolized by aldehyde dehydrogenases to form Isooctadecanoic acid, which can then enter various metabolic pathways .

Comparison with Similar Compounds

    Octadecan-1-ol: A long-chain alcohol with similar properties but lacks the aldehyde functional group.

    Isooctadecanoic acid: The oxidized form of Isooctadecan-1-al.

    Hexadecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.

Uniqueness: this compound is unique due to its branched structure and long carbon chain, which impart distinct physical and chemical properties. Its high melting and boiling points, along with its reactivity as an aldehyde, make it valuable in various industrial and research applications .

Properties

CAS No.

61497-47-0

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

IUPAC Name

16-methylheptadecanal

InChI

InChI=1S/C18H36O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h17-18H,3-16H2,1-2H3

InChI Key

TVKFVQITCQGSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC=O

Origin of Product

United States

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